molecular formula C6H6N2O4 B7767528 CID 598379

CID 598379

Cat. No.: B7767528
M. Wt: 170.12 g/mol
InChI Key: QIKWTNPFTOEELW-UHFFFAOYSA-N
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Description

CID 598379 is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Properties

InChI

InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKWTNPFTOEELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=C(N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of CID 598379 involves several synthetic routes and reaction conditions. One common method includes reacting specific reactants under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The 4-methylphenylsulfonyl group is susceptible to nucleophilic substitution or hydrolysis under acidic/basic conditions. In analogous compounds (e.g., sulfonamide-based biosorbents), sulfonyl groups undergo:

  • Hydrolysis : Formation of sulfonic acids in aqueous acidic environments .

  • Electrophilic substitution : Reaction with amines or alcohols to form sulfonamides or sulfonate esters .

Pyrazole Ring Modifications

The 5-aminopyrazole moiety can participate in:

  • Diazo coupling : Reaction with diazonium salts to form azo derivatives.

  • Condensation reactions : With aldehydes/ketones to form Schiff bases, enhancing metal-binding capacity (observed in biosorbents with amino-functionalized ligands) .

Thiophene-2-Carboxylate Reactivity

The ester group in thiophene-2-carboxylate is prone to:

  • Hydrolysis : Under alkaline conditions, yielding thiophene-2-carboxylic acid and alcohols .

  • Transesterification : With alcohols in the presence of catalysts .

Catalytic Behavior

CID 598359’s sulfonyl and carboxylate groups may act as Lewis acid/base sites , facilitating interactions with metal ions or organic substrates. Similar compounds show:

  • Electrochemical activity : Enhanced redox reactions under applied voltage (e.g., CO₂ reduction) .

  • Adsorption efficiency : Sulfonated biosorbents demonstrate high metal-ion binding (e.g., Cu²⁺, Zn²⁺) via chelation .

Enzymatic Interactions

The IC₅₀ of 2.82 μM suggests potent inhibition of target enzymes or receptors, likely through:

  • Competitive binding : To active sites via sulfonyl and carboxylate groups .

  • Allosteric modulation : Disrupting protein conformations .

Environmental Degradation

In aqueous systems, CID 598379 may undergo:

  • Photolysis : UV-induced cleavage of sulfonyl and ester bonds .

  • Microbial metabolism : Degradation by oxidoreductases in soil microbes .

Scientific Research Applications

CID 598379 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 598379 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the particular application of the compound.

Q & A

Basic Question

  • Materials & Methods : Document reagent sources (e.g., supplier, purity), instrument calibration details, and environmental conditions (e.g., temperature, pH). For synthesis, specify reaction stoichiometry, catalysts, and purification steps .
  • Controls : Include positive/negative controls for pharmacological assays (e.g., known inhibitors for enzyme studies).
  • Replication : Design experiments with triplicate runs to assess variability. Use statistical power analysis to determine sample size .

Q. Table 1: Example Experimental Design Template

ComponentDetails for this compound Study
Objective Determine IC₅₀ against Enzyme X
Controls Positive: Compound Y; Negative: DMSO
Replicates n = 3 per concentration
Data Collection Spectrophotometric absorbance at 340 nm

How to resolve contradictions in experimental data related to this compound's pharmacological effects?

Advanced Question

  • Variable Analysis : Identify confounding factors (e.g., batch-to-batch compound variability, cell passage number). Replicate experiments under standardized conditions .
  • Statistical Validation : Apply ANOVA or regression models to assess significance. Use tools like Grubbs' test to detect outliers.
  • Cross-Validation : Compare results across independent methods (e.g., in vitro enzyme assays vs. cellular viability tests) .

What strategies are effective for conducting a comprehensive literature review on this compound?

Basic Question

  • Keyword Optimization : Use Boolean operators (e.g., "this compound AND synthesis NOT patent") in databases like PubMed or SciFinder. Track synonyms (e.g., IUPAC name, common aliases) .
  • Citation Management : Tools like Zotero or EndNote streamline organization and avoid redundancy.
  • Critical Appraisal : Prioritize peer-reviewed studies with rigorous methodology. Flag studies lacking experimental details (e.g., missing purity data) .

What methodologies are recommended for optimizing the synthesis of this compound with high purity?

Advanced Question

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature). Monitor yields via HPLC or GC-MS .
  • Purification : Employ column chromatography with gradient elution. Validate purity using NMR (e.g., absence of extraneous peaks) and mass spectrometry .

Q. Table 2: Key Characterization Data for this compound

ParameterMethodTarget Specification
Purity HPLC (UV 254 nm)≥95%
Melting Point Differential Scanning Calorimetry150–152°C
Solubility Shake-flask method>10 mg/mL in PBS (pH 7.4)

How to apply advanced spectroscopic techniques for characterizing this compound's structural properties?

Advanced Question

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm stereochemistry and functional groups.
  • XRD : Resolve crystal structure to validate bond lengths and angles.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula .

What ethical guidelines should be followed when publishing research on this compound?

Basic Question

  • Attribution : Cite prior work on similar compounds to avoid plagiarism. Use software like Turnitin to check originality .
  • Data Integrity : Disclose conflicts of interest and negative results. Follow journal guidelines for raw data sharing .
  • Animal/Human Studies : Obtain ethics committee approval and include protocol IDs in methods .

How to design a study to compare this compound's efficacy against existing compounds in its class?

Advanced Question

  • Dose-Response Curves : Generate IC₅₀/EC₅₀ values for this compound and comparators under identical conditions.
  • Mechanistic Studies : Use knock-out models (e.g., CRISPR-edited cells) to isolate target-specific effects.
  • Statistical Models : Apply non-linear regression to compare potency and efficacy .

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